molecular formula C18H16ClN3O3S B2588253 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1396783-08-6

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B2588253
CAS RN: 1396783-08-6
M. Wt: 389.85
InChI Key: FMGKNCFAUOOAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C18H16ClN3O3S and its molecular weight is 389.85. The purity is usually 95%.
BenchChem offers high-quality 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pesticidal Agents

This compound has been evaluated for its potential as a pesticidal agent . Research indicates that derivatives of this compound exhibit favorable insecticidal potentials, particularly against pests like the oriental armyworm and diamondback moth . The bioassay results showed significant lethality rates, suggesting that these compounds could serve as new insecticidal or acaricidal leading structures for further investigation.

Anti-Tubercular Activity

Benzothiazole derivatives, including this compound, have been synthesized and studied for their anti-tubercular properties . These compounds have shown inhibitory activity against Mycobacterium tuberculosis, with some derivatives demonstrating better potency than standard reference drugs. This highlights the potential of these compounds in developing new anti-tubercular medications.

Tyrosinase Inhibition

Some derivatives of this compound have been identified as novel tyrosinase inhibitors . Tyrosinase is an enzyme involved in the production of melanin, and its inhibition is of interest for therapeutic and cosmetic applications, particularly in treating hyperpigmentation disorders.

Optoelectronics

The compound’s derivatives have been studied for their photophysical phenomena, which are relevant in optoelectronics . Understanding the solvent effects on these compounds can aid in the development of new products for optoelectronic devices and analytical tools.

Anti-Inflammatory and Analgesic Activities

Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities . Some of these derivatives have shown significant activity, with lower ulcerogenic and gastrointestinal irritative action compared to standard drugs. This suggests their potential use in developing safer anti-inflammatory medications.

Agrochemical Applications

The compound’s derivatives have been used as intermediates in the synthesis of agrochemicals, such as herbicides . This application is crucial for the agricultural industry, where the development of effective and safe herbicides is continuously needed.

properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-22(18-21-17-12(19)3-2-4-15(17)26-18)10-16(23)20-11-5-6-13-14(9-11)25-8-7-24-13/h2-6,9H,7-8,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGKNCFAUOOAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC2=C(C=C1)OCCO2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

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